![molecular formula C9H15NO2 B13121092 Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- CAS No. 763904-78-5](/img/structure/B13121092.png)
Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-: is a chiral bicyclic compound with the molecular formula C₉H₁₅NO₂. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with an amino group and a carboxylic acid group attached to the second carbon atom. The (2S) configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent enantioselectivities and yields . The reaction conditions are mild and operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other derivatives.
Applications De Recherche Scientifique
Chemistry: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereoselective processes and develop enantioselective catalysts.
Medicine: The compound has potential applications in drug discovery and development. Its bicyclic structure is found in several biologically active molecules, including antibiotics and anticancer agents. Researchers are exploring its use as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the compound-enzyme complex and modulating the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups attached to the bicyclo[2.2.2]octane core, making it different from Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-, which has one amino and one carboxylic acid group.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a carboxylate group attached to the bicyclo[2.2.2]octane core and are used in similar synthetic applications.
Uniqueness: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of functional groups and stereochemistry provides distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
763904-78-5 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(2S)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12)/t6?,7?,9-/m0/s1 |
Clé InChI |
ILNAWZRUSSBUFI-IEIXJENWSA-N |
SMILES isomérique |
C1CC2CCC1C[C@]2(C(=O)O)N |
SMILES canonique |
C1CC2CCC1CC2(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


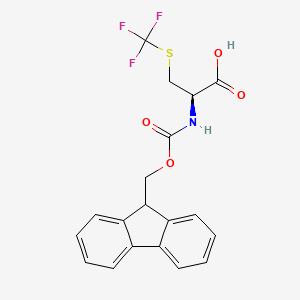
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)

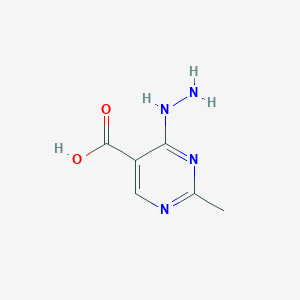
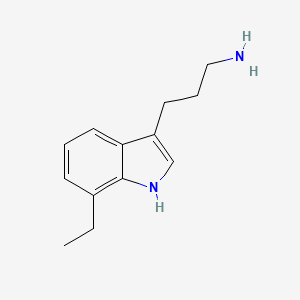
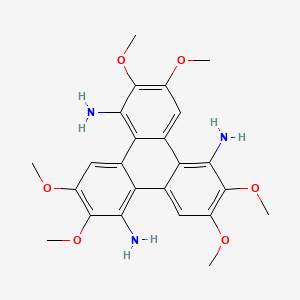
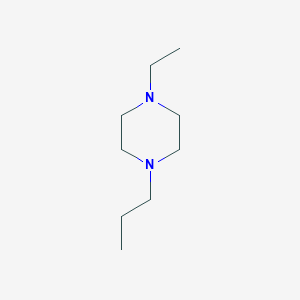


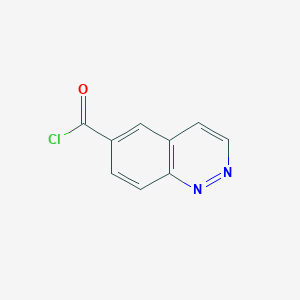
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
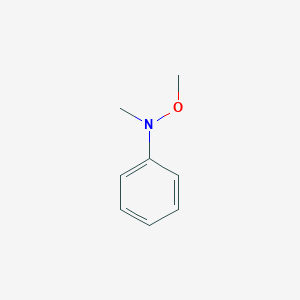
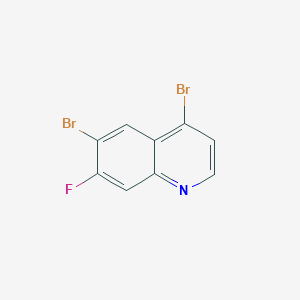
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
